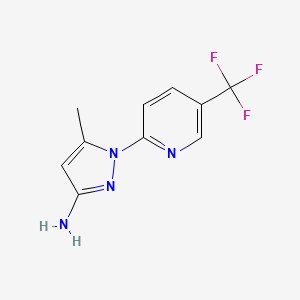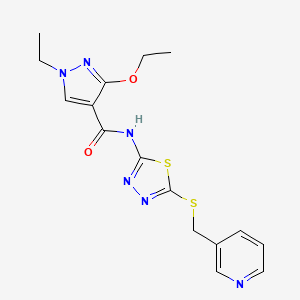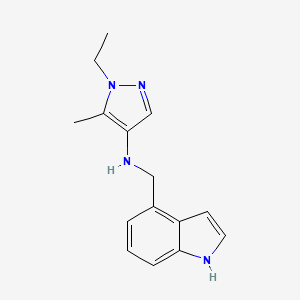
10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in scientific research due to its unique properties. This compound has a rigid structure and exhibits strong fluorescence, making it useful in various applications such as organic light-emitting diodes (OLEDs), sensors, and bioimaging.
Mécanisme D'action
The mechanism of action of 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene in OLEDs involves the transfer of electrons from the excited state of the molecule to the electron-accepting layer, resulting in the emission of light. In sensors, the compound undergoes a change in fluorescence intensity or wavelength upon binding to the target analyte.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene. However, some studies have shown that it exhibits low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene in lab experiments include its strong fluorescence, high quantum yield, and ease of synthesis. However, its limitations include its low solubility in common solvents and its sensitivity to oxygen and moisture, which can affect its fluorescence properties.
Orientations Futures
1. Development of new synthesis methods to improve the yield and purity of 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene.
2. Investigation of the compound's potential as a bioimaging agent due to its fluorescence properties.
3. Exploration of the compound's use in optoelectronic devices such as solar cells and field-effect transistors.
4. Modification of the compound's structure to improve its solubility and stability in different environments.
5. Development of new sensors using 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene for the detection of specific analytes.
Méthodes De Synthèse
The synthesis of 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene involves the coupling of two different 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracenes, anthracene, and naphthalene. This can be achieved through various methods such as Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, or Sonogashira coupling, which uses a copper catalyst. The resulting compound can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene has been extensively studied for its use in OLEDs as a blue emitter. Its strong fluorescence and high quantum yield make it an ideal candidate for this application. Additionally, it has been used as a sensor for the detection of various analytes such as nitroaromatic compounds and metal ions.
Propriétés
IUPAC Name |
9-anthracen-9-yl-10-naphthalen-2-ylanthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24/c1-2-12-26-23-29(22-21-25(26)11-1)36-32-17-7-9-19-34(32)38(35-20-10-8-18-33(35)36)37-30-15-5-3-13-27(30)24-28-14-4-6-16-31(28)37/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVZZGGJKOFZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=CC8=CC=CC=C86 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine](/img/structure/B3216494.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3216502.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B3216510.png)

![N-benzyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216516.png)

![2,3-dimethoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3216533.png)
![N-(4-methoxybenzyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B3216534.png)
![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3216550.png)

![3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3216562.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3216575.png)